Ethyl arachidonate
Overview
Description
Arachidonic Acid Ethyl Ester is an organic compound formed by the esterification of arachidonic acid with ethanol. It is a polyunsaturated fatty acid ester that plays a crucial role in various physiological processes. This compound is primarily found in animal and plant fats and is involved in the synthesis of several bioactive molecules, such as prostaglandins and thromboxanes, which are essential for inflammation and other cellular functions .
Mechanism of Action
Target of Action
Ethyl arachidonate is a derivative of arachidonic acid (AA), a polyunsaturated omega-6 fatty acid . The primary targets of this compound are the enzymes that metabolize AA, namely cyclooxygenases (COXs), lipoxygenases (LOXs), and cytochrome P450 (CYP) enzymes . These enzymes play crucial roles in the metabolism of AA and the production of various bioactive mediators .
Mode of Action
This compound interacts with its targets by serving as a substrate for the aforementioned enzymes. The COXs convert AA into prostanoids, including prostaglandins and thromboxanes . The LOXs metabolize AA into leukotrienes . The CYP enzymes, on the other hand, metabolize AA into epoxyeicosatrienoic acids (EETs), dihydroxyeicosatetraenoic acid (diHETEs), and eicosatetraenoic acids (ETEs) . These metabolites trigger different inflammatory responses and other physiological effects .
Biochemical Pathways
The metabolism of this compound involves several biochemical pathways. The COX pathway leads to the production of prostanoids, which have roles in inflammation, fever, and the regulation of blood pressure . The LOX pathway results in the formation of leukotrienes, which are involved in inflammatory responses . The CYP pathway produces EETs, diHETEs, and ETEs, which have various roles in vascular biology .
Pharmacokinetics
It is known that aa and its metabolites are present in various tissues, including the brain, muscles, and liver . More research is needed to fully understand the ADME properties of this compound.
Result of Action
The action of this compound at the molecular and cellular levels results in the production of various bioactive mediators. These mediators can affect a wide range of physiological processes, including inflammation, pain perception, and the regulation of blood pressure . They also have roles in cell proliferation, differentiation, and apoptosis .
Action Environment
Environmental factors can influence the action of this compound. For instance, the presence of other fatty acids in the diet can affect the metabolism of AA . Additionally, the effect of this compound on plant growth has been studied, with results suggesting that its impact on the formation and growth of lateral shoots depends on the level of damage to the plant . .
Biochemical Analysis
Biochemical Properties
Ethyl arachidonate interacts with various enzymes, proteins, and other biomolecules. It is mainly metabolized by three kinds of enzymes: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) enzymes . These interactions play a significant role in biochemical reactions .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It plays important roles in signal transduction, contraction, chemotaxis, and cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been demonstrated to bind to the α subunit of G protein and inhibit the activity of Ras GTPase-activating proteins (GAPs) .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies suggest no adverse effects in adults of increased this compound intake up to at least 1000–1500 mg/d .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Arachidonic Acid Ethyl Ester is typically synthesized by reacting arachidonic acid with ethanol under basic conditions. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and is usually carried out in an appropriate solvent like chloroform or ethyl acetate. The reaction temperature and time can vary depending on the specific conditions but generally occur at room temperature or slightly elevated temperatures for several hours .
Industrial Production Methods: In industrial settings, the production of Arachidonic Acid Ethyl Ester follows similar principles but on a larger scale. The process involves the esterification of arachidonic acid with ethanol in the presence of a catalyst. The reaction mixture is then purified through distillation or other separation techniques to obtain the desired ester in high purity .
Chemical Reactions Analysis
Types of Reactions: Arachidonic Acid Ethyl Ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroperoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert it back to arachidonic acid or other reduced forms.
Substitution: It can participate in substitution reactions where the ethyl ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen, often in the presence of catalysts like transition metals.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Various nucleophiles can be used to replace the ethyl ester group under appropriate conditions.
Major Products Formed:
Oxidation: Hydroperoxides, epoxides, and other oxygenated derivatives.
Reduction: Arachidonic acid and its reduced forms.
Substitution: Compounds with different functional groups replacing the ethyl ester.
Scientific Research Applications
Arachidonic Acid Ethyl Ester has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex lipids and other bioactive molecules.
Biology: It serves as a model compound to study lipid metabolism and signaling pathways.
Medicine: It is investigated for its role in inflammation, cardiovascular health, and neurological functions.
Comparison with Similar Compounds
Arachidonic Acid Ethyl Ester can be compared with other fatty acid esters, such as:
Methyl Arachidonate: Similar in structure but with a methyl ester group instead of an ethyl ester.
Ethyl Oleate: Another fatty acid ester with different physiological roles.
Ethyl Linoleate: A polyunsaturated fatty acid ester with distinct metabolic pathways.
Uniqueness: Arachidonic Acid Ethyl Ester is unique due to its specific role in the metabolism of arachidonic acid and its involvement in the synthesis of bioactive molecules that regulate inflammation and other critical physiological processes .
Properties
CAS No. |
1808-26-0 |
---|---|
Molecular Formula |
C22H36O2 |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
ethyl icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C22H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h8-9,11-12,14-15,17-18H,3-7,10,13,16,19-21H2,1-2H3 |
InChI Key |
SNXPWYFWAZVIAU-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCC |
SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC |
Appearance |
Assay:>98%A solution in ethanol |
Synonyms |
(5Z,8Z,11Z,14Z)-5,8,11,14-Eicosatetraenoic Acid Ethyl Ester; (all-Z)-5,8,11,14-Eicosatetraenoic Acid Ethyl Ester; Arachidonic Acid Ethyl Ester; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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